molecular formula C17H27IN2S B14276376 N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea CAS No. 140411-23-0

N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea

Cat. No.: B14276376
CAS No.: 140411-23-0
M. Wt: 418.4 g/mol
InChI Key: NQEIBTMMHHFHJU-UHFFFAOYSA-N
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Description

N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a tert-butyl group, an iodine atom, and two isopropyl groups attached to a phenyl ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodo-2,6-di(propan-2-yl)aniline.

    Formation of Thiourea: The aniline derivative is then reacted with tert-butyl isothiocyanate under controlled conditions to form the desired thiourea compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function. The iodine atom and isopropyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-N’-[4-chloro-2,6-di(propan-2-yl)phenyl]thiourea
  • N-tert-Butyl-N’-[4-bromo-2,6-di(propan-2-yl)phenyl]thiourea
  • N-tert-Butyl-N’-[4-fluoro-2,6-di(propan-2-yl)phenyl]thiourea

Uniqueness

N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The combination of tert-butyl and isopropyl groups also contributes to its steric and electronic characteristics, making it distinct from other thiourea derivatives.

Properties

CAS No.

140411-23-0

Molecular Formula

C17H27IN2S

Molecular Weight

418.4 g/mol

IUPAC Name

1-tert-butyl-3-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea

InChI

InChI=1S/C17H27IN2S/c1-10(2)13-8-12(18)9-14(11(3)4)15(13)19-16(21)20-17(5,6)7/h8-11H,1-7H3,(H2,19,20,21)

InChI Key

NQEIBTMMHHFHJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)I

Origin of Product

United States

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